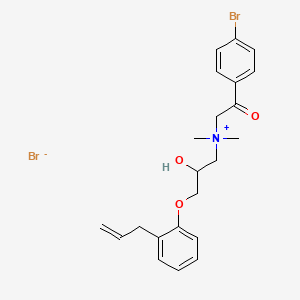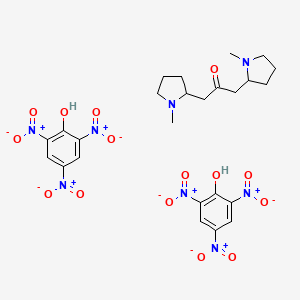
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester is a complex heterocyclic compound. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothieno ring fused with a thiazolo[3,2-a]pyrimidine core, making it a unique scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without a solvent, which facilitates the formation of the thiazolopyrimidine ring . The use of pyridine as a base and ethanol as a solvent at low temperatures (0°C) is also common in these reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or amines, onto the thiazolopyrimidine ring.
Scientific Research Applications
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester has several scientific research applications:
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions to inhibit its activity . This inhibition disrupts the replication of HIV, making it a potential therapeutic agent for HIV therapy.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share the thiazolopyrimidine core and exhibit similar biological activities, such as enzyme inhibition and antiviral properties.
Benzothieno[3,2-d]pyrimidines: These analogues have a benzothieno ring fused with a pyrimidine core, showing comparable biological activities.
Uniqueness
The uniqueness of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester lies in its specific structure, which combines the benzothieno and thiazolopyrimidine rings. This unique scaffold provides a distinct set of chemical and biological properties, making it a valuable compound for drug design and development.
Properties
CAS No. |
122945-79-3 |
|---|---|
Molecular Formula |
C16H12N2O3S2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 14-methyl-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13-hexaene-13-carboxylate |
InChI |
InChI=1S/C16H12N2O3S2/c1-3-21-15(20)12-8(2)18-14(19)11-9-6-4-5-7-10(9)22-13(11)17-16(18)23-12/h4-7H,3H2,1-2H3 |
InChI Key |
CELJJXKDPYDABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(N=C2S1)SC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)






